molecular formula C12H14O2 B7798613 Isopropyl cinnamate CAS No. 60512-85-8

Isopropyl cinnamate

Cat. No.: B7798613
CAS No.: 60512-85-8
M. Wt: 190.24 g/mol
InChI Key: RGACABDFLVLVCT-CMDGGOBGSA-N
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Description

Isopropyl cinnamate is a cinnamate ester.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-10(2)14-12(13)9-8-11-6-4-3-5-7-11/h3-10H,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGACABDFLVLVCT-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3064809
Record name 2-Propenoic acid, 3-phenyl-, 1-methylethyl ester
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Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colourless viscous liquid, balsamic, sweet and dry amber type odour
Record name Isopropyl cinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/551/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water; soluble in oils, miscible (in ethanol)
Record name Isopropyl cinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/551/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.020-1.027
Record name Isopropyl cinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/551/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

7780-06-5, 60512-85-8
Record name 2-Propenoic acid, 3-phenyl-, 1-methylethyl ester
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Record name Isopropyl cinnamate
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Record name 2-Propenoic acid, 3-phenyl-, 1-methylethyl ester
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Record name 2-Propenoic acid, 3-phenyl-, 1-methylethyl ester
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Record name Isopropyl cinnamate
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Record name ISOPROPYL CINNAMATE
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Synthetic Methodologies and Chemical Transformations

Esterification Reactions for Isopropyl Cinnamate (B1238496) Synthesis

Esterification is the most common route for synthesizing isopropyl cinnamate. This reaction generally involves the condensation of cinnamic acid and isopropanol (B130326), with the removal of water.

Acid-Catalyzed Esterification Processes

Acid catalysis is a widely employed method for the synthesis of esters, including this compound. This approach typically utilizes strong Brønsted acids to protonate the carboxylic acid, making the carbonyl carbon more susceptible to nucleophilic attack by the alcohol. The reaction between cinnamic acid and isopropanol in the presence of an acid catalyst is a standard method for preparing this compound smolecule.com.

Sulfuric acid is a common acid catalyst used in Fischer esterification reactions, which can be applied to the synthesis of cinnamates nsf.govresearchgate.net. Studies on the synthesis of methyl cinnamate, a related ester, have shown that concentrated sulfuric acid can effectively catalyze the reaction between cinnamic acid and methanol (B129727) nsf.gov. p-Toluenesulfonic acid (pTSA) has also been identified as a capable alternative acid catalyst, offering advantages in handling compared to concentrated sulfuric acid nsf.gov.

The mechanism of acid-catalyzed esterification involves several steps: protonation of the carboxylic acid, nucleophilic attack by the alcohol, proton transfer, elimination of water, and deprotonation of the ester product.

Novel Catalytic Systems for this compound Production

Research has explored alternative catalytic systems to improve the efficiency and environmental profile of cinnamate ester synthesis.

Deep Eutectic Solvents (DESs) as Catalysts

Deep Eutectic Solvents (DESs), characterized as mixtures of compounds forming a eutectic with a significantly lower melting point than the individual components, have emerged as environmentally friendly alternatives to conventional organic solvents and catalysts universiteitleiden.nlgoogle.com. Some DESs exhibit acidic properties and can catalyze esterification reactions. For example, DESs based on choline (B1196258) chloride and p-toluenesulfonic acid (PTSA) have been successfully synthesized and applied as catalysts for the esterification of carboxylic acids with alcohols researchgate.netresearchgate.net. While specific studies on this compound synthesis using DESs as the sole catalyst are less documented in the provided results, DESs have been explored as reaction media and catalysts in the synthesis of other cinnamate esters, such as isobutyl cinnamate and methyl cinnamate, demonstrating their potential in this area researchgate.netresearchgate.net. A method for the catalytic synthesis of n-propyl cinnamate based on a choline chloride deep eutectic solvent has been reported, where the DES acts as both solvent and catalyst, offering advantages such as environmental protection, ease of separation, and recyclability compared to traditional catalysts like sulfuric acid google.com.

Metal-Catalyzed Hydroalkoxycarbonylation of Alkynes

Metal-catalyzed hydroalkoxycarbonylation of alkynes is a method for synthesizing alpha,beta-unsaturated esters by reacting an alkyne with carbon monoxide and an alcohol in the presence of a metal catalyst google.commdpi.com. This approach involves the addition of an alcohol and a carboxyl group across a carbon-carbon triple bond. While the provided search results discuss metal-catalyzed carbonylation and hydroacylation of alkynes leading to various carbonyl compounds and unsaturated esters, a direct, specific application of this method for the synthesis of this compound from a precursor alkyne was not explicitly detailed mdpi.comresearchgate.netnih.govresearchgate.netnih.gov. However, the general principle of metal-catalyzed reactions involving alkynes, carbon monoxide, and alcohols is relevant to the synthesis of α,β-unsaturated esters, the class to which this compound belongs google.commdpi.comresearchgate.net. For instance, a regioselective hydrocarbonylation of phenylacetylene (B144264) using metal carbonyls has been shown to yield trans-α,β-cinnamyl esters researchgate.net.

Optimization of Reaction Conditions for Enhanced Yields and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of this compound synthesis. Factors such as temperature, reaction time, molar ratio of reactants, and catalyst concentration significantly influence the outcome of the esterification reaction.

Studies on the synthesis of cinnamate esters, including this compound, have investigated the effect of various parameters. For example, microwave-assisted synthesis catalyzed by a solid super acid catalyst (Ga2O3/SO42-/ZrO2) for this compound production demonstrated that microwave power, molar ratio of alcohol to acid, reaction time, and catalyst dosage all impact the yield spkx.net.cnspkx.net.cn. Optimized conditions using this method achieved a high yield of 96.1% with a reaction time of only 20 minutes under microwave irradiation spkx.net.cnspkx.net.cn.

For the synthesis of isoamyl cinnamate, another cinnamate ester, optimization studies using traditional heating methods identified p-methyl benzenesulfonic acid as an effective catalyst and determined optimal molar ratios and reaction times to achieve high conversions researchgate.net. Microwave heating in this case significantly reduced the reaction time while maintaining a high yield researchgate.net.

The use of solid acid catalysts in esterification reactions offers advantages such as ease of separation and potential for recycling, which are important considerations in process optimization spkx.net.cnspkx.net.cn.

Detailed research findings on the optimization of this compound synthesis using microwave-assisted solid acid catalysis are summarized in the table below:

ParameterOptimal ConditionResulting Yield (%)Source
Microwave Power400 W96.1 spkx.net.cnspkx.net.cn
Alcohol:Acid Ratio6:1 (Isopropanol:Cinnamic Acid)96.1 spkx.net.cnspkx.net.cn
Catalyst Amount0.6 g (per 0.01 mol cinnamic acid)96.1 spkx.net.cnspkx.net.cn
Reaction Time20 minutes96.1 spkx.net.cnspkx.net.cn
Catalyst TypeGa2O3/SO42-/ZrO2 (Solid Acid)96.1 spkx.net.cnspkx.net.cn

Note: The yield of 96.1% was achieved under the combination of these optimal conditions.

Advanced Synthetic Routes to this compound Derivatives

Advanced synthetic routes to this compound derivatives involve modifying the cinnamate structure or the isopropyl group through various chemical transformations. While the provided search results primarily focus on the synthesis of cinnamate esters through esterification of cinnamic acid with different alcohols or synthesis of cinnamic acid derivatives in general, some insights into potential routes for derivative synthesis can be inferred beilstein-journals.orgmdpi.commdpi.comnih.gov.

Methods for synthesizing cinnamic acid derivatives include O/N-acylations, condensation reactions, and metal-catalyzed transformations beilstein-journals.orgmdpi.comnih.gov. For instance, the synthesis of cinnamic esters can be achieved through condensation reactions using reagents like Meldrum's acid or coupling reagents such as BOP mdpi.com. Oxidative esterification of cinnamyl alcohols or conversion of cinnamaldehyde (B126680) to cinnamate esters using various catalysts, including NHC catalysts and metal complexes, represent alternative routes to cinnamate structures beilstein-journals.orgnih.gov.

Modifications on the aromatic ring of cinnamic acid or the development of substituted cinnamic acids are also key aspects of synthesizing cinnamate derivatives mdpi.comgoogle.com. These substituted cinnamic acids can then be esterified with isopropanol to yield substituted isopropyl cinnamates.

Furthermore, reactions involving the double bond in the cinnamate structure, such as hydrogenation or addition reactions, can lead to saturated or functionalized derivatives google.comchemmethod.comrsc.org. For example, hydrogenation of cinnamic acids or esters yields the corresponding saturated phenylpropanoic acid or ester derivatives google.comchemmethod.com. Aziridination of cinnamate esters has also been explored, leading to the formation of aziridine-2-carboxylates which can serve as intermediates for synthesizing amino acid derivatives beilstein-journals.org. While these examples discuss cinnamate esters in general or specific derivatives other than this compound derivatives, the principles and methodologies can often be adapted or provide a basis for the synthesis of this compound derivatives.

Multi-step Reaction Sequences for Functionalized Analogues

The synthesis of functionalized analogues of this compound often involves multi-step reaction sequences. While the direct esterification of cinnamic acid with isopropanol is a common method for synthesizing this compound itself, creating derivatives with additional functional groups typically requires more complex routes. These can involve modifications to the phenyl ring, the double bond, or the ester group through various reactions such as substitution, addition, oxidation, or reduction. smolecule.com For example, multi-step reactions involving oxidation and reduction processes can yield various derivatives of this compound. smolecule.com The synthesis of certain amino acid derivatives has been achieved from tert-butyl cinnamates through a sequence involving nucleophilic aziridination and subsequent ring opening reactions. beilstein-journals.orgd-nb.info Although these studies focus on tert-butyl cinnamates, the principles of multi-step synthesis for generating functionalized analogues are applicable.

Stereoselective Syntheses Involving this compound as a Substrate

This compound serves as a valuable substrate in stereoselective synthesis, allowing for the controlled introduction of new functional groups with defined spatial arrangements.

The Sharpless asymmetric aminohydroxylation (ASAH) is a prominent reaction for the stereoselective synthesis of vicinal amino alcohols from alkenes. This compound has been utilized as a substrate in these studies. The reaction typically employs an osmium catalyst, a chiral ligand (often derived from Cinchona alkaloids), and a nitrogen source. rsc.orggoogle.com

Studies have shown that the ASAH of this compound can yield corresponding amino alcohols with high enantiomeric excess (ee) and good yields. For instance, exposing this compound to ASAH conditions using (DHQ)2PHAL as the ligand provided the corresponding amino alcohol as a single isomer with >99% ee and in 83% yield. rsc.org The choice of chiral ligand is crucial for inducing enantioselectivity and can also influence regioselectivity. google.comgoogle.com The reaction involves the syn-selective synthesis of 1,2-amino alcohols. rsc.org

The concentration of reactants can also impact the outcome of the Sharpless asymmetric aminohydroxylation. Investigations into the concentration dependence of the Sharpless asymmetric amidohydroxylation of this compound have shown that increasing the concentration can lead to a decrease in the desired amidoalcohol product and an increase in diol side product formation. acs.orgcolab.ws The addition of acetamide (B32628) was found to suppress this side reaction, allowing the reaction to be conducted at higher concentrations. acs.orgcolab.ws

Data from Sharpless asymmetric aminohydroxylation studies with this compound and related cinnamates highlight the influence of ligands and reaction conditions on enantioselectivity and regioselectivity.

SubstrateLigandNitrogen SourceRegioselectivity (α:β)Enantiomeric Excess (ee)Yield (%)Reference
This compound(DHQ)2PHALN-chloro-N-sodio-R-sulfonamideNot specified>99%83 rsc.org
This compound(DHQ)2PHALBenzyl reagent 8Not specified97%Excellent google.com
This compound(DHQD)2PHALBenzyl reagent 8Not specified97%Excellent google.com
This compound(DHQ)2AQNBenzyl reagent 81:1.671%Not specified ysu.am
Methyl cinnamateNo ligandNot specified2:1Not applicableNot specified google.com
Methyl cinnamateLigand presentNot specified≥5:1Not specifiedNot specified google.com

Note: Regioselectivity refers to the ratio of the two possible regioisomers formed.

Stereospecific vicinal oxyamination of olefins is another important transformation for synthesizing 1,2-amino alcohols and related compounds. This reaction involves the addition of both an oxygen and a nitrogen functionality across a double bond with control over the relative stereochemistry of the newly created chiral centers. While the provided search results specifically mention the Sharpless asymmetric aminohydroxylation of this compound, they also touch upon the broader concept of oxyamination. google.comacs.org

Research indicates that osmium-catalyzed oxyamination reactions can be applied to cinnamate esters, including this compound, to yield amino alcohols. ysu.amuchile.cl These reactions often involve osmium tetroxide as a catalyst and a nitrogen source such as sulfonamides or carbamates. google.comysu.am The stereospecificity of these reactions is influenced by the catalyst and reaction conditions. acs.org

In some cases, racemic products were obtained in excellent yield with low catalyst loading and relatively short reaction times when trans-isopropyl cinnamate was treated with certain nitrogen source reagents in the presence of osmium tetroxide without a chiral ligand. ysu.am The regioselectivity of the oxyamination of unsymmetrical alkenes, including cinnamates, can be influenced by the solvent. ysu.am

Reaction Kinetics and Mechanistic Studies of this compound Formation

The formation of this compound, typically through the esterification of cinnamic acid with isopropanol, involves specific reaction kinetics and mechanisms that are influenced by factors such as catalysts, temperature, and reactant concentrations.

Determination of Kinetic Parameters and Activation Energies

Kinetic studies aim to quantify the rate of a chemical reaction and how it is affected by various parameters. This includes determining rate constants and activation energies, which provide insights into the energy barrier of the reaction. While specific detailed kinetic parameters and activation energies for the formation of this compound from cinnamic acid and isopropanol were not extensively detailed in the provided search results, the general principles of esterification kinetics apply.

Esterification reactions are often acid-catalyzed and are equilibrium processes. The rate of the reaction is influenced by the concentrations of the carboxylic acid, alcohol, and catalyst, as well as temperature. Determining kinetic parameters typically involves monitoring the change in concentration of reactants or products over time under different conditions. Activation energy can be determined by studying the reaction rate at various temperatures and applying the Arrhenius equation.

Investigation of Reaction Mechanisms under Diverse Catalytic Conditions

The mechanism of this compound formation through esterification generally involves the nucleophilic attack of the hydroxyl group of isopropanol on the carbonyl carbon of cinnamic acid, typically facilitated by an acid catalyst. Diverse catalytic conditions can influence the reaction pathway and efficiency.

Acid catalysts, such as sulfuric acid or other Brønsted or Lewis acids, protonate the carbonyl oxygen of cinnamic acid, making the carbonyl carbon more electrophilic and susceptible to attack by isopropanol. This is followed by proton transfer and elimination of water to form the ester.

While the search results did not provide detailed mechanistic studies specifically focused on this compound formation kinetics, they did touch upon the mechanisms of related reactions like the Sharpless asymmetric aminohydroxylation, which involves complex catalytic cycles with osmium species and chiral ligands. rsc.orgcolab.ws Understanding the mechanism under diverse catalytic conditions is crucial for optimizing reaction efficiency, selectivity, and yield.

Biological Activities and Mechanistic Investigations

Antimicrobial Activity Research

Isopropyl cinnamate (B1238496) and its derivatives have been studied for their potential to inhibit the growth of various microorganisms, including bacteria and fungi. smolecule.comresearchgate.netnih.govnih.govnih.govmdpi.compsu.edumdpi.comtandfonline.comresearchgate.netresearchgate.netbeilstein-journals.org

Antibacterial Efficacy and Spectrum of Activity

Studies have demonstrated that isopropyl cinnamate and related cinnamate derivatives possess antibacterial activity against a range of bacterial strains. smolecule.comresearchgate.netnih.govnih.govnih.govmdpi.compsu.edumdpi.comtandfonline.comresearchgate.netnih.govmdpi.com The presence of an isopropyl group has been suggested to be important for antibacterial activity in some cinnamate derivatives. researchgate.netnih.govnih.gov

This compound and its derivatives have shown activity against Gram-positive bacteria. For instance, studies have reported activity against Staphylococcus aureus and Bacillus subtilis. nih.govpsu.eduresearchgate.netnih.gov Some research indicates that certain cinnamic acid-based antimicrobials, including derivatives, are more efficiently taken up by Gram-positive bacteria compared to Gram-negative bacteria due to differences in their cell walls. mdpi.com

While some studies suggest that Gram-negative bacteria can be resistant to certain synthetic cinnamic acid derivatives, other research indicates activity against specific Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa. nih.govpsu.eduresearchgate.netnih.govmdpi.com The effectiveness against Gram-negative bacteria can vary depending on the specific cinnamate derivative and the bacterial strain. psu.edunih.gov

Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. smolecule.comidexx.dk Minimum Bactericidal Concentration (MBC) is the lowest concentration that kills the microorganism. mdpi.com MIC tests are commonly used to quantify the effectiveness of this compound and its derivatives against pathogenic microorganisms. smolecule.comresearchgate.netnih.govnih.govnih.govmdpi.compsu.edumdpi.comresearchgate.net

Research has provided specific MIC values for this compound and related compounds against various bacterial strains. For example, this compound has been reported to have an MIC of 164 µM against Bacillus subtilis and 139 µM against Staphylococcus aureus and Escherichia coli. nih.gov Other studies on cinnamate derivatives have also reported MIC values against Gram-positive bacteria such as S. aureus and S. epidermidis, and Gram-negative bacteria like P. aeruginosa and E. coli. nih.govmdpi.commdpi.comresearchgate.netnih.govmdpi.com

The MBC/MIC ratio can be used to classify an antibacterial effect as bactericidal (ratio ≤ 4) or bacteriostatic (ratio > 4). mdpi.com Some studies on cinnamate derivatives have determined that compounds with better antibacterial results were characterized as bactericidal. mdpi.com

Here is a table summarizing some reported MIC values for this compound:

MicroorganismMIC (µM)Source
Bacillus subtilis164 nih.gov
Staphylococcus aureus139 nih.gov
Escherichia coli139 nih.gov

Antifungal Efficacy and Spectrum of Activity

This compound and other cinnamic acid esters have demonstrated antifungal activity. smolecule.comresearchgate.netnih.govnih.govnih.govmdpi.compsu.edumdpi.comtandfonline.comresearchgate.netresearchgate.netbeilstein-journals.orghumanjournals.comresearchgate.net

Studies have evaluated the activity of this compound and its derivatives against various fungal pathogens, including yeasts and molds. smolecule.comresearchgate.netnih.govnih.govnih.govmdpi.commdpi.comtandfonline.comresearchgate.netresearchgate.nethumanjournals.comresearchgate.net this compound has shown activity against Candida albicans and Aspergillus niger. nih.govhumanjournals.com Other cinnamate derivatives have been tested against Candida species such as C. albicans, C. tropicalis, and C. glabrata, as well as molds like Aspergillus flavus and Penicillium citrinum. researchgate.netnih.govmdpi.comresearchgate.net

Some research suggests that the presence of certain substituents on the cinnamate structure can influence antifungal activity. researchgate.netnih.govmdpi.comtandfonline.comresearchgate.net For example, isopropyl 4-hydroxycinnamate has shown effectiveness against Pythium sp. tandfonline.comresearchgate.net

MIC values have also been determined for this compound and related compounds against fungal strains. This compound has been reported to have an MIC of 43 µM against Aspergillus niger and Candida albicans. nih.govhumanjournals.com

Here is a table summarizing some reported MIC values for this compound against fungi:

MicroorganismMIC (µM)Source
Aspergillus niger43 nih.govhumanjournals.com
Candida albicans43 nih.govhumanjournals.com
Minimum Fungicidal Concentration (MFC) Determinations

Studies have investigated the antifungal activity of various cinnamate derivatives. While specific Minimum Fungicidal Concentration (MFC) values for this compound (identified as compound 5 in some studies) against particular fungal strains were not explicitly detailed in the search results, its Minimum Inhibitory Concentration (MIC) against yeast strains was reported as 672.83 µM. mdpi.com In a study evaluating nineteen synthetic cinnamides and cinnamates, compounds that exhibited an MFC/MIC ratio of ≤ 4 were considered fungicidal. mdpi.comnih.govresearchgate.netnih.govsemanticscholar.org This suggests that for compounds demonstrating potent antifungal activity, fungicidal effects were observed at concentrations relatively close to their inhibitory concentrations.

Mechanisms of Antimicrobial Action

Investigations into how cinnamate derivatives, including structures similar to this compound, affect microbial cells have revealed several potential mechanisms.

Some cinnamate derivatives have been shown to interact with the cell wall and plasmatic membrane of fungi. mdpi.comnih.govresearchgate.netnih.govsemanticscholar.org For instance, studies involving compounds like propyl cinnamate (compound 4) and butyl cinnamate (compound 6) indicated direct interaction with these cellular components. mdpi.comnih.govresearchgate.netnih.govsemanticscholar.org Furthermore, tests using sorbitol as an osmotic protector suggested that certain compounds, including ethyl cinnamate (compound 3) and butyl cinnamate (compound 6), interfered with cellular functions involving the cell wall. mdpi.comnih.gov The broader class of cinnamic acids is known to exert antimicrobial activity through mechanisms such as plasma membrane disruption, leading to leakage of intracellular contents. nih.govmdpi.commdpi.com

A significant mechanism identified for some cinnamate derivatives against fungi involves direct interaction with ergosterol (B1671047), a principal sterol in the fungal plasmatic membrane that is crucial for membrane fluidity, cell growth, and proliferation. mdpi.comnih.govresearchgate.netnih.govsemanticscholar.orgmdpi.comnih.gov Research on compounds structurally related to this compound, such as propyl cinnamate (compound 4) and butyl cinnamate (compound 6), demonstrated this direct interaction. mdpi.comnih.govresearchgate.netnih.govsemanticscholar.org An increase in the MIC of these compounds in the presence of added ergosterol indicated that the fungus likely responds by either inhibiting ergosterol synthesis or through direct binding of the compound to ergosterol. nih.gov

Molecular docking simulations have been employed to predict potential intracellular targets of cinnamate derivatives. For butyl cinnamate (compound 6), likely targets in Candida albicans were suggested to be caHOS2 and caRPD3. mdpi.comnih.govresearchgate.netnih.govsemanticscholar.org Another derivative, 4-isopropylbenzylcinnamide (compound 18), which contains an isopropyl group, showed saFABH as a likely target in Staphylococcus aureus. mdpi.comnih.govresearchgate.netnih.govsemanticscholar.org While these findings pertain to specific derivatives other than this compound itself, they indicate that cinnamate-based compounds may exert antimicrobial effects by targeting intracellular pathways. Additionally, it has been proposed that cinnamic acids could inhibit fungal growth by interacting with benzoate (B1203000) 4-hydroxylase, an enzyme involved in aromatic detoxification in fungi. nih.gov

Synergistic Effects with Established Antimicrobial Agents

Studies have explored the potential for cinnamate derivatives to exhibit synergistic effects when combined with conventional antimicrobial drugs. In one investigation, butyl cinnamate (compound 6) showed an additive effect when tested in combination with nystatin (B1677061) against fungi. mdpi.comnih.govresearchgate.netnih.govsemanticscholar.org Similarly, 4-isopropylbenzylcinnamide (compound 18) demonstrated an additive effect in combination with amoxicillin (B794) against bacteria. mdpi.comnih.govresearchgate.netnih.govsemanticscholar.org These findings suggest that while not strictly synergistic, combinations of cinnamate derivatives with established antimicrobials may offer enhanced or equivalent effects, potentially broadening their therapeutic utility or reducing the required concentration of each agent.

Larvicidal Activity Studies

This compound has demonstrated notable activity against insect larvae. Research focusing on Aedes aegypti larvae, a significant disease vector, identified this compound (compound 5) as having larvicidal potential. nih.govresearchgate.netresearchgate.net

Studies have determined the lethal concentration (LC50) of this compound required to kill 50% of Ae. aegypti larvae. This compound exhibited an LC50 of 0.52 mM against fourth-stage larvae. nih.govresearchgate.net This places it among the more potent cinnamate derivatives tested for larvicidal activity, although compounds with medium alkyl chains like butyl cinnamate and pentyl cinnamate showed even higher potency. nih.govresearchgate.netresearchgate.net

The mechanism behind the larvicidal activity of cinnamic acid derivatives, including this compound, is suggested to be multi-targeted. Molecular modeling analyses indicate potential involvement in the inhibition of key enzymes and transporters in Ae. aegypti, such as carbonic anhydrase (CA), histone deacetylase 2 (HDAC2), and sodium-dependent cation-chloride co-transporters (CCC2 and CCC3). researchgate.net

The following table summarizes the larvicidal activity of this compound against Aedes aegypti larvae:

CompoundOrganismStageLC50 (mM)
This compoundAedes aegyptiFourth instar0.52

This compound is an organic compound classified as an ester of cinnamic acid, with the chemical formula C₁₂H₁₄O₂ and a molecular weight of 190.24 g/mol . It is found naturally in plants, including Kaempferia galanga L. mdpi.comnih.gov. This compound has been investigated for various biological activities, particularly its effects on insects.

Research into the biological activities of this compound has focused on its potential as an insecticide, specifically targeting mosquito larvae and exhibiting repellent properties.

Efficacy Against Mosquito Larvae (e.g., Aedes aegypti L.)

This compound has demonstrated larvicidal activity against Aedes aegypti L., a significant vector for diseases such as dengue, yellow fever, Zika, and Chikungunya viruses. Studies evaluating the effectiveness of cinnamic acid derivatives against fourth-stage Ae. aegypti larvae have shown that this compound possesses notable potency. mdpi.comnih.gov

Lethal Concentration (LC50) Determinations

The larvicidal potency of this compound is quantified by its median lethal concentration (LC50). In comparative studies with other cinnamic acid derivatives against Ae. aegypti larvae, this compound exhibited an LC50 value of 0.52 mM after 24 hours of exposure. mdpi.comnih.gov This places it among the more active derivatives tested, although compounds like pentyl cinnamate and butyl cinnamate showed even lower LC50 values, indicating higher potency. mdpi.comnih.gov

The following table summarizes the LC50 values for this compound and selected other cinnamic acid derivatives against Ae. aegypti larvae:

CompoundLC50 (mM)
This compound0.52
Ethyl cinnamate0.74
Butyl cinnamate0.21
Pentyl cinnamate0.17
Isopentyl cinnamate0.83
Hexyl cinnamate0.99
Benzyl cinnamate0.55
Cinnamic acid>3.54

Data derived from research on cinnamic acid derivatives against Ae. aegypti larvae. mdpi.comnih.gov

Exploration of Larvicidal Modes of Action

The precise mechanisms by which this compound exerts its larvicidal effects are still under investigation. However, molecular modeling analyses of cinnamic acid derivatives, including this compound, suggest a potential multi-target mechanism of action. This proposed mechanism involves the inhibition of key enzymes and transporters in mosquitoes, such as carbonic anhydrase (CA), histone deacetylase (HDAC2), and sodium-dependent cation-chloride co-transporters (CCC2 and CCC3). mdpi.comnih.gov

Efficacy as an Insect Repellent

This compound has been explored for its potential as an insect repellent. It is mentioned as a component in insect-repellent formulations in patent literature. Studies evaluating the effects of various compounds on mosquito behavior have included this compound as a previously characterized antagonist in repellency assays. nih.gov

Antagonist Effects on Insect Odorant Co-receptors (e.g., Orco)

A significant aspect of this compound's repellent properties is its demonstrated ability to act as an antagonist of the insect odorant receptor co-receptor (Orco). nih.govfrontiersin.orgresearchgate.net Insect odorant receptors are crucial for detecting olfactory cues, and Orco is a highly conserved subunit essential for the function of these receptors. nih.govfrontiersin.org By blocking Orco function, this compound can disrupt the mosquito's ability to detect host odors and other important olfactory signals, leading to a repellent effect. nih.govnih.gov

Studies using insect cell-based systems expressing mosquito odorant receptors have shown that this compound can inhibit the function of these receptors. researchgate.netnih.gov Dose-dependent inhibition curves have been generated, revealing the concentration at which this compound effectively blocks Orco activity. For instance, in studies with Anopheles gambiae Orco, this compound showed an IC50 value of 41.7 µM for inhibiting Orco homomers. researchgate.net Its inhibitory effects have also been observed on heteromeric OR/Orco complexes. researchgate.netnih.gov

This compound is considered an orthosteric antagonist of Orco, potentially binding to the agonist binding site. nih.gov Its molecular weight (190.24 g/mol ) is relatively low compared to some other Orco antagonists, which is a characteristic of interest in the development of new pest control agents. nih.govfrontiersin.org

Other Documented Biological Activities of Cinnamic Acid Derivatives Relevant to this compound Research

Research on other cinnamic acid derivatives provides context for the potential biological activities of this compound. Cinnamic acid derivatives are known for a wide range of biological properties, including antioxidant, anti-inflammatory, anticancer, antituberculosis, antifungal, antimalarial, and antimicrobial activities. researchgate.netjocpr.comresearchgate.net Some derivatives have shown significant antimicrobial effects against various fungi and bacteria. jocpr.comnih.gov While the focus for this compound has been on its insecticidal and repellent properties, the broader spectrum of activities observed in related compounds highlights the potential for further exploration of this compound's biological profile.

Other Documented Biological Activities of Cinnamic Acid Derivatives Relevant to this compound Research

Antioxidant Potential

Studies have explored the antioxidant activity of cinnamic acid derivatives. While some research indicates weak antiradical properties for certain cinnamic acid derivatives compared to compounds like ascorbic acid, other studies suggest that the presence of vinyl fragments in cinnamic acid derivatives contributes to high antioxidant activity. mdpi.comjocpr.com For instance, ethyl cinnamate has shown antioxidant activity in DPPH tests. researchgate.net Organotin(IV) complexes derived from cinnamic acid have also demonstrated higher antioxidant activity compared to the cinnamic acid ligand itself. ekb.eg

Hypoglycemic and Anti-dyslipidemic Effects

Cinnamic acid derivatives have been studied for their potential hypoglycemic and anti-dyslipidemic effects. nih.govjocpr.comresearchgate.net Research suggests that cinnamic acid can be beneficial in managing conditions like diabetic cardiomyopathy through its antidiabetic and anti-dyslipidemia potential. researchgate.net Studies on cinnamic acid have shown effects on regulating blood glucose and lipid levels. researchgate.net

Hepatoprotective Properties

The hepatoprotective properties of cinnamic acid derivatives have been investigated. nih.govpcbiochemres.comjocpr.com Some studies suggest that the hepatoprotection offered by certain compounds, including cinnamic acid esters, may be linked to their radical scavenging activity, which helps protect liver cells from damage induced by free radicals. tandfonline.com For example, caffeic acid (3,4-Dihydroxycinnamic acid), a cinnamic acid derivative, has shown hepatoprotective activity. pcbiochemres.comjocpr.com Research on cinnamon extract, which contains cinnamic acid derivatives, has also indicated hepatoprotective effects against chemically induced liver injury in rats. nih.gov

Antimalarial Investigations

Cinnamic acid derivatives have been included in investigations for potential antimalarial activity. nih.govpcbiochemres.comscielo.br While the search results mention antimalarial potential as a known activity for cinnamic acid derivatives in general, specific detailed research findings or mechanistic investigations solely focused on the antimalarial activity of this compound were not prominently available in the provided snippets. Some studies explore the antiparasitic activity of cinnamic acid derivatives against other parasites like Leishmania infantum, where certain cinnamides and cinnamates showed activity, but this compound itself did not show high antileishmanial activity in one study at the maximum tested concentration. mdpi.com

Structure Activity Relationship Sar Studies

Influence of the Isopropyl Moiety on Biological Activity

The alkyl ester group, including the isopropyl moiety in isopropyl cinnamate (B1238496), plays a significant role in modulating the biological activity of cinnamate derivatives. Studies comparing different alkyl chain lengths and branching patterns have provided insights into the optimal structural features for specific activities.

Correlation Between Alkyl Chain Length and Biological Response

The length of the alkyl chain attached to the ester group in cinnamate derivatives has been shown to influence their biological activity. For instance, in studies evaluating antimicrobial activity against various bacterial and fungal strains, the potency of cinnamate esters can vary depending on the length of the alkyl chain. One study comparing methyl, ethyl, propyl, and butyl cinnamates found that butyl cinnamate exhibited the highest potency against tested fungal strains mdpi.com. While propyl cinnamate and its isomer, isopropyl cinnamate, showed bioactivity, their efficacy varied depending on the specific microbial strain mdpi.com. This compound was bioactive against yeast strains, while propyl cinnamate was active against all tested strains in that study mdpi.com. Another investigation into the acaricidal activity of cinnamate esters against Psoroptes cuniculi indicated that small steric hindrance adjacent to the ester group is advantageous for high activity, and linear alcohol esters with fewer than four carbons can exhibit higher activity researchgate.net. Conversely, increasing alkyl chain length has been shown to increase antibacterial action against certain bacteria, suggesting an augmented passage through biological membranes due to increased liposolubility mdpi.com. However, in the context of antileishmanial activity, a medium-sized linear alkyl chain (n-propyl, n-butyl) provided the highest activity, with smaller or branched alkyl groups, including isopropyl, showing somewhat lower activity nih.gov.

CompoundAlkyl GroupActivity (Example: MIC µM vs Candida strains)Reference
Methyl cinnamateMethyl789.19 mdpi.com
Ethyl cinnamateEthyl726.36 mdpi.com
Propyl cinnamatePropyl672.83 mdpi.com
This compoundIsopropyl672.83 (against yeast strains) mdpi.com
Butyl cinnamateButyl626.62 mdpi.com
Pentyl cinnamatePentylInactive against Candida species mdpi.com
Isopentyl cinnamateIsopentylInactive against Candida species mdpi.com
Decyl cinnamateDecyl550.96 mdpi.com

Effects of Substituents on the Cinnamoyl Nucleus

Modifications to the cinnamoyl nucleus, which consists of the phenyl ring and the conjugated olefin, significantly impact the biological activity profiles of cinnamate derivatives.

Impact of Aromatic Ring Substitutions on Activity Profiles

Substituents on the aromatic ring of the cinnamoyl moiety can dramatically alter the activity of cinnamate esters. The nature and position of these substituents influence the electronic distribution and lipophilicity of the molecule, affecting its interaction with biological targets. For example, in acaricidal activity studies of ethyl cinnamate derivatives, the presence of ortho-NO₂ or meta-NO₂ substituents on the benzene (B151609) ring significantly improved activity compared to the unsubstituted compound researchgate.netjst.go.jp. Conversely, the introduction of hydroxyl, methoxyl, or acetoxyl groups generally led to reduced activity jst.go.jp. Halogenated substituents on the aromatic ring have also been shown to increase inhibitory activity in some contexts mdpi.com. These findings highlight that the specific electronic and steric nature of substituents on the aromatic ring are critical determinants of the activity profile of cinnamate derivatives researchgate.netresearchgate.net.

Role of the Conjugated Olefin in Pharmacological Action

The conjugated olefin (the α,β-unsaturated double bond) in the cinnamoyl nucleus is a key structural feature that contributes to the pharmacological action of cinnamate derivatives. This α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to interact with nucleophilic centers in biological molecules, such as thiols in proteins nih.gov. This reactivity can be important for various biological activities, including antimicrobial effects nih.gov. The conjugated olefin is considered one of the main reactive sites in the cinnamic acid structure mdpi.comresearchgate.net. While the importance of the conjugated olefin is recognized, one study on acaricidal activity suggested that the carbon-carbon double bond in the acrylic ester moiety was not essential for improving the activity of cinnamic acid esters, and dihydro derivatives also showed promise researchgate.net.

Stereochemical Influence on Biological Activity

The stereochemistry of the double bond in the cinnamoyl moiety, specifically the E (trans) or Z (cis) configuration, can influence the biological activity of cinnamate derivatives. Research on the acaricidal activity of ethyl cinnamate derivatives demonstrated that (E)-cinnamates were more effective than their (Z)-isomers researchgate.netjst.go.jp. This suggests that the spatial arrangement of the substituents around the double bond is important for optimal interaction with the biological target or for other pharmacokinetic properties. The trans stereochemistry of the double bond in synthesized cinnamic acid derivatives is often confirmed by spectroscopic methods, such as ¹H NMR, where characteristic coupling constants are observed scielo.br.

Investigation of cis- and trans-Isomer Bioactivity

The biological activity of cinnamate esters can be influenced by the configuration of the double bond in the propenoate chain, leading to cis (Z) and trans (E) isomers. While trans-cinnamic acid is the predominant isomer found in natural biosynthesis pathways in plants, studies suggest that the cis-cinnamate (B1236797) form may exhibit higher antibacterial activities in some contexts.

Specific investigations comparing the bioactivity of different cinnamate esters have provided insights into the role of the alcohol-derived group. For instance, a study evaluating the antimicrobial activity of various synthetic cinnamates found differences in the spectrum of activity between propyl cinnamate and this compound. Propyl cinnamate was reported to be bioactive against a range of tested fungal and bacterial strains. In contrast, this compound (referred to as compound 5 with R = isopropyl in one study) demonstrated bioactivity specifically against yeast strains, but not against all tested bacterial strains. This suggests that the branching of the alkyl chain in the ester group, differentiating the linear propyl from the branched isopropyl, plays a role in determining the range of antimicrobial effectiveness.

The following table summarizes the reported bioactivity comparison between propyl cinnamate and this compound against different microbial types:

CompoundAgainst Fungal StrainsAgainst Bacterial Strains
Propyl CinnamateBioactiveBioactive
This compoundBioactive (Yeast)Not Bioactive

Note: Based on findings from specific tested strains in research.

Regioselectivity and Stereoselectivity in Dimerization Reactions and their Biological Implications

Cinnamate derivatives, including this compound, can undergo dimerization reactions, notably [2+2] photocycloaddition, often initiated by UV light. These reactions result in the formation of cyclobutane (B1203170) dimers. The regioselectivity (how the head or tail of one molecule connects to the head or tail of another) and stereoselectivity (the relative spatial arrangement of the substituents in the dimer) of these reactions are crucial as they determine the structure of the resulting dimer, which can have distinct biological implications. Cyclobutanes derived from cinnamic acid dimerization are recognized as core scaffolds of molecules possessing potentially interesting biological activities.

Studies investigating the photodimerization of alkyl cinnamates mediated by supramolecular hosts, such as gamma-cyclodextrin (B1674603), have shown that the nature of the alkyl group can influence the reaction outcome. In the specific case of this compound, irradiation in the presence of gamma-cyclodextrin has been shown to yield the anti head-to-tail (H-T) dimer exclusively. This represents a complete shift in regioselectivity compared to other cinnamates which might favor head-to-head (H-H) arrangements under different conditions.

The exclusive formation of a single dimer isomer (anti H-T) from this compound under these mediated conditions highlights a high degree of regiocontrol and stereocontrol exerted by the reaction environment and the isopropyl group itself. This controlled dimerization is significant because the specific connectivity and stereochemistry of the cyclobutane ring in the dimer can dictate its interaction with biological targets, thereby influencing any potential biological activities. While the direct biological implications of the anti H-T this compound dimer were not detailed in the reviewed literature, the general principle that cinnamate dimers serve as scaffolds for biologically active molecules underscores the importance of understanding and controlling the dimerization process.

The regioselectivity observed in the dimerization of this compound under gamma-cyclodextrin mediation can be summarized as follows:

ReactantMediating AgentDimerization RegioselectivityDimer Type Formed
This compoundGamma-cyclodextrinExclusive anti head-to-tailanti H-T

Note: Based on findings from mediated photodimerization studies.

The ability to selectively form specific dimer isomers through controlled reactions presents opportunities for synthesizing compounds with defined structures for further evaluation of their biological properties.

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations for Target Identification and Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) to another (the receptor) when bound to form a stable complex. This method is frequently applied to estimate the binding affinity and identify potential interaction sites between a small molecule like isopropyl cinnamate (B1238496) and biological targets, such as microbial proteins or insect receptors. researchgate.netresearchgate.netmdpi.comresearchgate.netigem.wiki

Molecular docking studies involving cinnamate derivatives have been conducted to explore their potential biological activities, including antimicrobial effects and interactions with insect olfactory systems. researchgate.netnih.govmdpi.comresearchgate.netresearchgate.netnih.govresearchgate.net

Prediction of Binding Affinities and Interaction Sites with Microbial Targets

While specific detailed molecular docking results for isopropyl cinnamate against a broad range of microbial targets were not extensively detailed in the provided search snippets, studies on related cinnamate derivatives have demonstrated the utility of this approach in predicting interactions with microbial proteins. For instance, molecular docking simulations have been used to suggest likely targets of other cinnamate compounds in Candida albicans and Staphylococcus aureus. researchgate.netnih.govmdpi.comresearchgate.net One study noted that a compound with an isopropyl group attached to an aromatic ring showed promising antibacterial activity and its molecular docking with S. aureus target saFABH was investigated. nih.govmdpi.com Although this refers to 4-isopropylbenzylcinnamide, it highlights the relevance of isopropyl-containing cinnamate-related structures in such studies. This compound itself has been reported to be bioactive against yeast strains. mdpi.com

Analysis of Interactions with Insect Olfactory Receptors and Binding Proteins

Molecular docking simulations have been utilized to analyze the interactions of various compounds, including this compound, with insect olfactory receptors (ORs) and odorant binding proteins (OBPs). researchgate.netnih.govfrontiersin.orgijbs.com this compound has been identified as an orthosteric antagonist of the insect odorant co-receptor (Orco), a crucial component of the insect olfactory system. researchgate.netnih.govresearchgate.net Studies using cell-based systems expressing mosquito odorant receptors have shown that this compound can inhibit the function of Orco. researchgate.net Ligand-based pharmacophore models have been developed using orthosteric antagonists, including this compound, to identify common structural features important for binding to the Orco agonist binding site. nih.gov Molecular docking and dynamics simulations have also been mentioned in the context of elucidating binding interactions between active compounds and insect OBPs. researchgate.net

The half-maximal inhibitory concentration (IC50) values for the inhibition of Orco-expressing cells by this compound have been determined, indicating its potency as an antagonist. An IC50 value of 41.7 µM was reported for this compound against A. gambiae Orco homomers. researchgate.net

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, molecular properties, and reactivity of organic compounds like this compound. researchgate.netacs.orgfu-berlin.demdpi.comacs.org These calculations can provide detailed information about electron distribution, molecular orbitals, and energy levels. researchgate.netfu-berlin.deacs.org

Density Functional Theory (DFT) Studies

DFT is a widely used computational quantum mechanical method for optimizing molecular geometries and calculating various electronic properties. researchgate.netacs.orgfu-berlin.deacs.org DFT studies have been applied to cinnamate derivatives to understand their fundamental electronic characteristics. researchgate.netrsc.orgresearchgate.net These calculations can determine parameters such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, ionization potential, electron affinity, and chemical hardness, all of which are related to a molecule's reactivity and stability. researchgate.netacs.org Different DFT functionals and basis sets can be employed depending on the size and nature of the molecule and the properties being investigated. acs.orgfu-berlin.demdpi.comacs.org

Investigation of Electronic Transitions and Spectroscopic Properties

Quantum chemical calculations, including Time-Dependent Density Functional Theory (TD-DFT), are used to study electronic transitions and predict spectroscopic properties, such as UV-Vis absorption spectra. researchgate.netrsc.orgresearchgate.net These calculations can help explain the observed absorption bands and understand how the molecular structure influences the electronic transitions. researchgate.netresearchgate.net Studies on cinnamates have shown that the energy for the main electronic transition is related to electron delocalization on the aromatic ring and ester group, which is important for UV absorption. researchgate.net The UV-Vis spectral properties and photoisomerization of this compound have been investigated, showing that the predominant reaction upon irradiation in solution is likely cis-trans isomerization until a photostationary state is reached. sci-hub.se

Molecular Dynamics Simulations to Elucidate Conformational Behavior and Binding Stability

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their complexes over time. mdpi.comnih.govarxiv.orgcresset-group.com These simulations track the movements of atoms and can reveal information about conformational changes, flexibility, and the stability of ligand-protein interactions. mdpi.comigem.wikinih.govarxiv.orgcresset-group.com MD simulations are valuable for understanding how a ligand binds to a receptor and the stability of the resulting complex. mdpi.comnih.govarxiv.org Analysis of MD trajectories can include metrics such as Root Mean Square Deviation (RMSD) to assess structural stability and fluctuations, and analysis of hydrogen bonds to understand key interactions at the binding site. mdpi.comigem.wikiarxiv.org

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics involves the use of computer and information science techniques applied to a range of problems in the field of chemistry. Quantitative Structure-Activity Relationship (QSAR) modeling, a key area within cheminformatics, aims to build predictive models that relate the chemical structure of compounds to their biological activity. By analyzing molecular descriptors, QSAR models can predict the activity of new or untested compounds and identify structural features crucial for desired effects. Studies on cinnamate derivatives have utilized QSAR to analyze and predict various biological activities, such as antifungal properties. conicet.gov.ar

QSAR models predict biological activities by correlating them with calculated molecular descriptors. These descriptors can represent various aspects of a molecule's structure and properties, including constitutional, topological, geometrical, and electronic features. conicet.gov.ar For cinnamate derivatives, including this compound, QSAR has been applied to predict activities such as antifungal potential. conicet.gov.ar For instance, a study involving a set of 27 active cinnamate derivatives used over a thousand molecular descriptors to build models that predicted growth inhibition on certain fungal species with close agreement to experimental values. conicet.gov.ar While specific QSAR data tables solely focused on predicting a wide range of biological activities for only this compound were not prominently found in the search results, the application of QSAR to cinnamate derivatives in general demonstrates the potential for such predictions.

Natural Occurrence and Biosynthetic Pathways

Occurrence in Plant Species and Essential Oils

While not as widespread as other cinnamic acid esters like methyl cinnamate (B1238496) or ethyl cinnamate, isopropyl cinnamate has been identified in the essential oils of specific plant species. Its detection often requires sensitive analytical techniques due to its typically low concentrations relative to other volatile compounds.

One of the notable, albeit minor, sources of this compound is the essential oil of Kaempferia galanga L., a plant belonging to the ginger family (Zingiberaceae). Commonly known as kencur, aromatic ginger, or sand ginger, the rhizomes of this plant are rich in essential oils. Gas chromatography-mass spectrometry (GC-MS) analysis of the essential oil from Kaempferia galanga has revealed a complex mixture of compounds. While the major constituents are typically ethyl p-methoxycinnamate and ethyl cinnamate, some studies have reported the presence of this compound as a minor component. The isolation of this compound from this complex mixture is challenging and usually achieved through fractional distillation or preparative chromatography of the essential oil.

The following table details the typical major and minor cinnamate derivatives found in the essential oil of Kaempferia galanga L.

Compound NameTypical ConcentrationClassification
Ethyl p-methoxycinnamateMajorCinnamate Ester
Ethyl cinnamateMajorCinnamate Ester
This compoundMinorCinnamate Ester

Note: The concentration of these compounds can vary depending on the geographical origin, cultivation practices, and extraction method of the plant material.

The occurrence of this compound is not extensively documented across a wide range of plants. Its presence is often overshadowed by more abundant structural analogs. Further research employing advanced analytical instrumentation is required to fully elucidate its distribution in the plant kingdom. It is plausible that this compound exists in trace amounts in other aromatic plants that produce a variety of cinnamic acid derivatives, but has yet to be identified.

Biosynthetic Origin from Phenylpropanoid Pathway Precursors

The biosynthesis of this compound originates from the phenylpropanoid pathway. This metabolic route converts the amino acid phenylalanine into a variety of phenolic compounds that are crucial for plant growth, development, and defense.

The journey to cinnamic acid and its derivatives begins with the deamination of phenylalanine, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). This step is a critical regulatory point in the phenylpropanoid pathway and yields cinnamic acid. Cinnamic acid can then undergo a series of enzymatic modifications, including hydroxylation, methylation, and ligation to Coenzyme A (CoA), to produce a diverse array of cinnamic acid derivatives. These reactions are catalyzed by enzymes such as cinnamate-4-hydroxylase (C4H) and 4-coumarate:CoA ligase (4CL).

The general biosynthetic steps leading to cinnamic acid are outlined below:

PrecursorEnzymeProduct
PhenylalaninePhenylalanine ammonia-lyase (PAL)Cinnamic acid

The final step in the biosynthesis of this compound is the esterification of cinnamic acid with an isopropyl alcohol moiety. In plants, this reaction is typically catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). These enzymes utilize an activated form of cinnamic acid, most commonly cinnamoyl-CoA, and transfer the cinnamoyl group to an alcohol substrate.

While the specific AAT responsible for the synthesis of this compound has not been definitively identified, the broad substrate specificity of many plant AATs suggests a plausible mechanism. These enzymes are known to accept a variety of alcohol substrates, including straight-chain and branched-chain alcohols. The presence of isopropanol (B130326) or a related precursor within the plant cell, coupled with the activity of a promiscuous AAT, could lead to the formation of this compound. The availability of the isopropyl precursor is likely a limiting factor, which may explain the relatively low natural abundance of this compound compared to its ethyl and methyl counterparts, for which the corresponding alcohol precursors (ethanol and methanol) are more common in plant tissues.

Advanced Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the structure of organic compounds like isopropyl cinnamate (B1238496) hmdb.cascielo.brrsc.orgthegoodscentscompany.comresearchgate.netresearchgate.net. By analyzing the interaction of atomic nuclei with a magnetic field, researchers can gain insights into the arrangement of atoms within the molecule.

Proton NMR (¹H-NMR) Analysis of Molecular Structures

Proton NMR (¹H-NMR) is particularly useful for identifying the different types of hydrogen atoms and their environments within the isopropyl cinnamate molecule hmdb.cascielo.brrsc.orgthegoodscentscompany.comresearchgate.netanalis.com.my. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J values) observed in the ¹H-NMR spectrum provide detailed information about the molecular structure. For this compound, characteristic signals are observed for the protons on the isopropyl group and the protons on the cinnamate moiety, including the vinylic protons and the aromatic protons rsc.orgrsc.org.

For instance, a study reported ¹H-NMR data for this compound in CDCl₃, showing signals at δ 7.67 (1 H, d, J = 16.0 Hz), 7.55–7.49 (2 H, m), 7.42–7.33 (2 H, m), 6.42 (1 H, d, J = 16.0 Hz), 5.14 (1 H, hep, J = 6.3 Hz), and 1.32 (6 H, d, J = 6.3 Hz) rsc.org. These signals correspond to specific protons within the molecule, with the doublets at 7.67 ppm and 6.42 ppm indicating the trans configuration of the double bond (J = 16.0 Hz) rsc.org. The heptet at 5.14 ppm and the doublet at 1.32 ppm are characteristic of the isopropyl group rsc.org.

Carbon-13 NMR (¹³C-NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon framework of this compound hmdb.cascielo.brrsc.orgthegoodscentscompany.comresearchgate.net. Each distinct carbon atom in the molecule gives rise to a signal in the ¹³C-NMR spectrum. The chemical shifts in the ¹³C-NMR spectrum are indicative of the hybridization state and electronic environment of each carbon atom.

Research on this compound has provided ¹³C-NMR data that helps confirm its structure rsc.orgrsc.org. For example, a study reported ¹³C-NMR data in CDCl₃ with signals at δ 166.7, 144.4, 134.7, 130.3, 129.0, 128.1, 119.0, 67.9, and 22.1 ppm rsc.org. These values correspond to the different carbon atoms in the this compound structure, including the carbonyl carbon (~166.7 ppm), the vinylic carbons (~144.4 and ~119.0 ppm), the aromatic carbons (134.7, 130.3, 129.0, 128.1 ppm), the carbon attached to the oxygen in the isopropyl group (~67.9 ppm), and the methyl carbons of the isopropyl group (~22.1 ppm) rsc.org.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the vibrations of chemical bonds hmdb.cathegoodscentscompany.comresearchgate.net. Specific functional groups absorb infrared radiation at characteristic frequencies, resulting in distinct peaks in the IR spectrum.

For cinnamate esters, key absorption bands are typically observed for the carbonyl group (C=O) and the carbon-carbon double bond (C=C) cdnsciencepub.com. While specific IR data for this compound was not extensively detailed in the provided search results, studies on related cinnamate derivatives show characteristic IR absorptions. For instance, IR spectra of cinnamic acid and its alkali metal salts show bands related to C=O stretching vibrations around 1600-1700 cm⁻¹ and C=C stretching vibrations researchgate.net. The presence of an ester carbonyl group in this compound would be expected to show a strong absorption band in the carbonyl stretching region of the IR spectrum.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a technique used to determine the exact mass-to-charge ratio of a molecule or its fragments thegoodscentscompany.comresearchgate.net. This provides a highly accurate molecular weight, which can be used to confirm the elemental composition of this compound. HRMS is particularly valuable for verifying the identity and purity of synthesized compounds. Studies on cinnamic acid derivatives have employed HRMS for characterization, providing calculated and found mass values to confirm the molecular formula scielo.brscielo.br.

Chromatographic Methods in Research

Chromatographic methods are essential for the separation, purification, and analysis of chemical compounds scielo.brrsc.org. These techniques allow researchers to assess the purity of a sample and monitor chemical reactions.

Gas Chromatography (GC) for Purity Assessment and Conversion Studies

Gas Chromatography (GC) is a widely used chromatographic technique for separating and analyzing volatile or semi-volatile compounds rsc.orgresearchgate.net. In the context of this compound research, GC can be employed to assess the purity of synthesized samples and to monitor the progress of reactions, such as esterification reactions used in its synthesis rsc.orgspkx.net.cn. GC separates compounds based on their boiling points and interaction with a stationary phase, allowing for the identification and quantification of different components in a mixture.

Studies have used GC to determine the conversion rate of reactants and the yield of this compound in synthesis experiments rsc.org. The retention time of this compound on a specific GC column under defined conditions is a characteristic property that can be used for its identification rsc.org. For example, in one study, this compound (labeled as P1) had a GC retention time of 15.5 minutes on an HP-05 column under specific temperature and flow conditions rsc.org. GC coupled with a Flame Ionization Detector (FID) is commonly used for quantitative analysis researchgate.net.

Column Chromatography for Purification of Research Samples

Column chromatography is a fundamental technique in research for the purification of synthesized compounds, including this compound, from reaction mixtures containing unreacted starting materials, byproducts, and catalysts. It is a scalable separation method based on the same principle of differential partitioning between a stationary phase and a mobile phase as TLC, but on a larger scale.

For the purification of this compound or related cinnamic esters, silica (B1680970) gel is a commonly used stationary phase nih.govrsc.orgcmu.ac.thresearchgate.net. The crude reaction mixture is loaded onto the top of a column packed with silica gel. A suitable solvent system (mobile phase) is then passed through the column, eluting the compounds at different rates based on their polarity and interaction with the stationary phase. Less polar compounds will elute faster with less polar solvents, while more polar compounds will be retained longer on the polar silica gel stationary phase, requiring more polar solvents for elution.

The choice of solvent system for column chromatography is often guided by the results obtained from TLC analysis of the reaction mixture. Solvent systems that provide good separation of the desired product from impurities on TLC are typically optimized for use in column chromatography. For instance, mixtures of hexane (B92381) and ethyl acetate (B1210297) are frequently used as eluents for the purification of cinnamate esters nih.govcmu.ac.thresearchgate.net. Gradient elution, where the polarity of the mobile phase is gradually increased, is often employed to achieve better separation of compounds with similar polarities acs.orged.gov.

Fractions of the eluent are collected as they come off the column. The composition of these fractions is then analyzed, often by TLC, to identify which fractions contain the pure product acs.orged.gov. Fractions containing the pure compound are combined, and the solvent is removed, typically by evaporation under reduced pressure, to obtain the purified solid or liquid product.

Environmental and Ecotoxicological Implications

Environmental Fate and Degradation Pathways (Hypothetical Research Area)

The environmental fate of a chemical compound describes how it enters the environment and what happens to it subsequently, including its distribution, transformation, and degradation. For a compound like isopropyl cinnamate (B1238496), potential entry points into the environment could include wastewater from industrial use (e.g., manufacturing, cosmetic formulation) and consumer use (e.g., washing products containing the compound down the drain). Once in the environment, various processes can influence its fate.

Photodegradation Studies

Photodegradation is the breakdown of a compound by light, particularly ultraviolet (UV) radiation. Given the presence of a cinnamate moiety in isopropyl cinnamate, which contains a conjugated double bond and a phenyl group, it is plausible that it could undergo photodegradation when exposed to sunlight in environmental compartments such as water or air. Studies on other cinnamate derivatives have indicated that they can undergo photoisomerization (trans-cis conversion) and other photodegradation processes rsc.orgresearchgate.net. Hypothetical research in this area for this compound would involve exposing the compound in various environmental matrices (e.g., distilled water, natural water samples, air) to simulated or natural sunlight and analyzing the rate of degradation and the formation of photoproducts using analytical techniques like chromatography-mass spectrometry. The presence of sensitizers or inhibitors in the environmental matrix could also be investigated for their effect on the photodegradation rate.

Biodegradation by Environmental Microorganisms

Biodegradation is the breakdown of compounds by microorganisms. The susceptibility of this compound to biodegradation in the environment (e.g., in soil, water, or wastewater treatment plants) would depend on its chemical structure and the presence of microbial communities capable of metabolizing it. Esters can often be hydrolyzed by microbial enzymes. While specific data on the biodegradation of this compound is limited scbt.comtcichemicals.comthermofisher.comfishersci.comfishersci.com, some predictive models suggest a low probability of anaerobic biodegradation and indicate it may not be readily biodegradable thegoodscentscompany.com. Hypothetical research could involve conducting standardized biodegradation tests, such as OECD guidelines, using activated sludge from wastewater treatment plants or soil microcosms inoculated with environmental microorganisms. Monitoring the disappearance of the parent compound and the appearance of metabolites over time would provide insights into its biodegradability.

Ecotoxicological Impact Assessments (Hypothetical Research Area)

Ecotoxicology examines the effects of toxic substances on biological organisms, especially at the population, community, and ecosystem levels. Assessing the ecotoxicological impact of this compound would involve evaluating its potential toxicity to various non-target organisms in different environmental compartments.

Effects on Non-Target Organisms

The potential effects of this compound on non-target organisms, such as aquatic organisms (fish, invertebrates, algae) and terrestrial organisms (soil invertebrates, plants), are not extensively documented tcichemicals.comthermofisher.comfishersci.comfishersci.com. Some safety data sheets indicate it may cause long-lasting harmful effects to aquatic life, although the hazards to the aquatic environment may be unknown scbt.com. Hypothetical ecotoxicological studies would involve acute and chronic toxicity tests on representative species from different trophic levels. For aquatic organisms, this could include determining LC50 (lethal concentration for 50% of the population) or EC50 (effective concentration for 50% of the population) values in water. For terrestrial organisms, toxicity to soil invertebrates or effects on plant growth could be assessed.

Persistence and Bioaccumulation Potential

Persistence refers to the length of time a compound remains in the environment before being degraded. Bioaccumulation is the uptake and accumulation of a substance in living organisms over time. A high potential for bioaccumulation is often associated with compounds that are lipophilic (have a high affinity for fats) and are not easily metabolized or excreted wur.nl. While specific data for this compound's persistence and bioaccumulation potential is limited scbt.comtcichemicals.comthermofisher.comfishersci.comfishersci.com, its solubility characteristics (insoluble in water, soluble in oils) might suggest a potential for partitioning into fatty tissues nih.gov. However, without specific experimental data on its degradation rates in relevant environmental matrices and its uptake and elimination kinetics in organisms, its persistence and bioaccumulation potential remain largely hypothetical. Research in this area would involve studying its degradation rates under various environmental conditions and conducting bioconcentration or bioaccumulation studies in relevant organisms to determine BCF (bioconcentration factor) or BAF (bioaccumulation factor) values.

Interaction with Biological Systems and Chemoreception Research

Mammalian Olfactory Receptor Interactions

Odor perception in mammals is a complex process initiated by the interaction of volatile molecules, such as isopropyl cinnamate (B1238496), with olfactory receptors (ORs) located on olfactory sensory neurons (OSNs) in the nasal epithelium. jneurosci.orgmdpi.com

Mechanisms of Odor Perception at a Molecular Level

Odor perception does not typically rely on the activation of a single OR. Instead, each odorant molecule can activate multiple ORs, and a unique combination of activated ORs contributes to the perception and discrimination of a specific odor. jneurosci.orggoogle.com This combinatorial coding allows for the discrimination of a vast number of odors by a more limited number of OR types. jneurosci.orggoogle.com The concentration of an odorant can influence the set of activated ORs, leading to variations in perceived odor. google.com

Mammalian ORs are G protein-coupled receptors (GPCRs). mdpi.combiomedres.us Upon odorant binding, ORs typically couple to the olfactory G protein alpha subunit (Gαolf), which activates adenylyl cyclase 3 (Adcy3). mdpi.com This leads to the production of cyclic adenosine (B11128) monophosphate (cAMP), which in turn opens cyclic nucleotide-gated (CNG) ion channels, triggering a signaling cascade. mdpi.com

While the precise molecular interactions of isopropyl cinnamate with specific mammalian ORs are not extensively detailed in the provided search results, the general mechanism of odor perception involves the binding of odorant molecules to the ligand-binding site of ORs, initiating the signal transduction pathway. biomedres.usrsc.org The promiscuous nature of OR-odorant interactions means that one OR can interact with several odorants, and conversely, one odorant can interact with multiple ORs. biomedres.us Understanding these interactions at a molecular level is challenging due to the difficulty in expressing and purifying membrane-bound ORs for structural studies. biomedres.us Computational methodologies, such as quantum chemistry calculations and machine learning, are being explored to identify structural and electronic features of odorants that are likely to bind to specific ORs. biomedres.usresearchgate.net

Neurobiological Basis of Olfactory Responses

The neurobiological basis of olfactory responses involves the transmission of signals from the OSNs to the olfactory bulb in the brain. Each OSN typically expresses only one type of OR. jneurosci.org The activation of a specific combination of OSNs, each expressing a particular OR, creates a unique neural code that is transmitted to higher olfactory centers in the brain for processing and interpretation as a specific odor. jneurosci.org The brain integrates these signals to recognize and characterize the perceived odor. google.commdpi.com

Insect Chemosensory System Interactions

Insects rely heavily on their chemosensory system to detect volatile chemicals that mediate crucial behaviors such as finding food, locating mates, and avoiding predators or harmful environments. nih.govbiorxiv.orggoogle.com The insect olfactory system involves odorant receptors (ORs), odorant co-receptors (Orco), odorant-binding proteins (OBPs), and chemosensory proteins (CSPs). researchgate.netnih.gov

Binding to Odorant Receptors (ORs) and Odorant Co-receptors (Orco)

Insect ORs are different from mammalian ORs; they are ligand-gated ion channels composed of a variable subunit (ORx) and a conserved co-receptor subunit (Orco). nih.govbiorxiv.orgijbs.com The ORx subunit is primarily responsible for binding specific odorants, while Orco is essential for channel formation, trafficking, and signal transduction. nih.govijbs.com

Research has shown that this compound can act as an antagonist of the insect odorant co-receptor (Orco). researchgate.netnih.govfrontiersin.orgnih.govfiu.edu Studies on Anopheles gambiae (a mosquito species) Orco have demonstrated that this compound can inhibit the function of Orco homomers and ORx/Orco heteromers. researchgate.netnih.gov The half-maximal inhibitory concentration (IC₅₀) values for this compound against A. gambiae Orco homomers were reported as 41.7 μM. researchgate.netnih.gov For OR1/Orco and OR2/Orco heteromers, the IC₅₀ values for this compound were 28.9 μM and 25.9 μM, respectively, when stimulated with their cognate agonists. nih.gov This suggests that this compound can interfere with the function of the core olfactory signaling pathway in mosquitoes by targeting Orco. researchgate.netnih.gov

Table 1: Inhibitory Activity of this compound on Anopheles gambiae Olfactory Receptors

TargetIC₅₀ (μM)Reference
Orco homomer41.7 researchgate.netnih.gov
OR1/Orco heteromer28.9 nih.gov
OR2/Orco heteromer25.9 nih.gov

The inhibition of Orco by antagonists like this compound is considered a promising strategy to disrupt insect behaviors. nih.govfrontiersin.org

Interaction with Odorant-Binding Proteins (OBPs) and Chemosensory Proteins (CSPs)

Odorant-binding proteins (OBPs) and Chemosensory proteins (CSPs) are small, soluble proteins found in the sensillar lymph of insect antennae and other chemosensory organs. google.comresearchgate.netnih.govnih.gov They are believed to play a crucial role in the initial stages of chemoreception by solubilizing and transporting hydrophobic odorant molecules from the environment through the aqueous lymph to the olfactory receptors located on the dendrites of sensory neurons. google.comresearchgate.netnih.govnih.gov

While the search results confirm the general function of OBPs and CSPs in odorant transport and interaction with ORs google.comresearchgate.net, and mention that this compound is a volatile organic compound nih.govbiorxiv.org, specific detailed research findings on the direct binding affinity or interaction mechanisms of this compound with particular insect OBPs or CSPs are not explicitly provided. However, the role of OBPs as carrier proteins that facilitate the transport of stimuli to ORs is well-established. google.com CSPs are also involved in perceiving and binding external ligands that contribute to subsequent behaviors. nih.gov

OBPs are generally small and soluble, making them amenable to structural studies and ligand screening. frontiersin.orgnih.gov Research on OBPs has provided insights into the mechanisms of odorant binding and release, which can inform the design of pest control agents. nih.gov CSPs, while also binding odorants, have been considered less attractive as targets due to their diverse tissue expression, attributed functions, and limited structural studies compared to OBPs. nih.govfrontiersin.org

Potential Applications in Advanced Materials Science

Material Preservation Strategies

Material degradation due to microbial growth and insect infestation poses significant challenges. Isopropyl cinnamate (B1238496) is being investigated for its potential to protect materials from these detrimental effects. smolecule.com

Antimicrobial coatings are designed to inhibit the growth of microorganisms such as bacteria, mold, and mildew on surfaces, thereby extending the lifespan and maintaining the cleanliness of materials. microban.comavalon-services.com.sg These coatings often incorporate antimicrobial additives that disrupt cellular functions of microbes. microban.com Research indicates that certain derivatives of cinnamic acid, including potentially isopropyl cinnamate, exhibit antimicrobial activity against various microorganisms. smolecule.commdpi.commdpi.com While specific detailed research findings on this compound as a direct antimicrobial coating agent for material protection are not extensively documented in the provided search results, the broader context of cinnamic acid derivatives being explored for such applications suggests a potential area of research. smolecule.commdpi.commdpi.com

Antimicrobial coatings can be applied to a wide range of materials, including metals, ceramics, hard plastics, and hardwoods, offering protection against degradation, stains, and odors caused by microbial proliferation. microban.comeverbritecoatings.com

This compound has been investigated for its potential as a repellent in material science contexts. smolecule.com Studies have shown that this compound can inhibit the function of odorant receptors in mosquitoes, suggesting its potential use in developing insect-repellent materials. nih.gov Research on Anopheles gambiae mosquitoes indicated that this compound inhibited the function of OR1/Orco and OR2/Orco heteromers with IC₅₀ values of 22.2 μm and 34 μm, respectively. nih.gov Its effect on Orco homomers showed IC₅₀ values of 41.7 μm. nih.gov This suggests that the repellent action may involve interference with Orco function. nih.gov

Table 1: Inhibition of Anopheles gambiae Odorant Receptors by this compound

Target ReceptorIC₅₀ (μM)
OR1/Orco22.2 nih.gov
OR2/Orco34 nih.gov
Orco homomer41.7 nih.gov

Polymer Chemistry and Derivative Synthesis for Novel Materials (Hypothetical Research Area)

The presence of a reactive double bond in the structure of this compound makes it a potential monomer for polymerization, leading to the development of novel polymeric materials. researchgate.netnii.ac.jp

Cinnamic acid derivatives, including esters like this compound, can potentially serve as monomers in various polymerization techniques. researchgate.netnii.ac.jp Homopolymers synthesized from cinnamic monomers through addition polymerization are expected to possess characteristics of both polystyrene and polyacrylate structures. researchgate.net While cinnamic monomers generally exhibit low copolymerizability in radical polymerizations due to their 1,2-disubstituted structures, they can be incorporated into copolymers, significantly increasing glass transition temperatures. nii.ac.jpacs.org Controlled radical polymerization techniques, such as reversible addition–fragmentation chain transfer (RAFT) polymerization, have shown promise in incorporating cinnamic derivatives into copolymers with controlled molecular weights and compositions. nii.ac.jpacs.org

Research has explored the copolymerization of cinnamic monomers, such as methyl cinnamate and N-isopropyl cinnamide, with other vinyl monomers like methyl acrylate (B77674) and styrene (B11656) to develop polymers with tunable properties, including thermoresponsivity. nii.ac.jpacs.org This indicates the potential for this compound to be used in similar copolymerization strategies to create materials with specific thermal or mechanical properties.

Materials that change their properties upon exposure to light are known as photo-responsive materials. specificpolymers.com Cinnamate groups are well-known photo-responsive chromophores that can undergo [2+2] cycloaddition reactions upon UV irradiation, leading to dimerization or crosslinking. specificpolymers.comchemrxiv.org This property has been utilized in the development of photo-crosslinkable polymers. specificpolymers.comrsc.org

Polymers containing cinnamate groups can be designed to undergo reversible or irreversible changes upon irradiation, enabling applications such as light-induced shape memory polymers or photodegradable materials. specificpolymers.com The dimerization of cinnamate groups can lead to the formation of cyclobutane (B1203170) rings, altering the polymer's structure and properties. researchgate.netmdpi.com

The photodimerization of trans-cinnamic acid and its derivatives can yield different regioisomers, specifically truxillic and truxinic acids, depending on the relative orientation of the molecules during the reaction. researchgate.netmdpi.com In the solid state, the regioselectivity of this [2+2] cycloaddition is governed by the molecular arrangement within the crystal lattice, following Schmidt's rules. researchgate.netmdpi.com

Host-guest chemistry offers a method to control the orientation and proximity of guest molecules within confined spaces provided by host molecules, such as macrocyclic cavitands like γ-cyclodextrin. researchgate.netrsc.orgrsc.org This confinement can influence the regioselectivity of photoreactions, including the dimerization of cinnamates. rsc.orgrsc.org By controlling the relative orientation of alkyl cinnamates within a macrocyclic cavitand using non-covalent interactions, researchers have demonstrated the ability to switch the regioselectivity between head-to-head and head-to-tail dimers. rsc.orgrsc.org This approach, while demonstrated with other alkyl cinnamates, suggests a potential route to control the dimerization of this compound for the synthesis of specific cyclobutane-containing structures within a controlled environment.

Table 2: Regioisomers from Cinnamate Dimerization

RegioisomerDescription
Truxillic AcidPhenyl groups linked to two adjacent cyclobutane carbon atoms. mdpi.com
Truxinic AcidPhenyl groups linked to opposite cyclobutane carbon atoms. mdpi.com

Photo-responsive Materials Development

Gamma-Cyclodextrin (B1674603) (γ-CD) Complexation Studies

The complexation of this compound with gamma-cyclodextrin (γ-CD) has been investigated, particularly concerning its influence on photochemical reactions. γ-CD, a cyclic oligosaccharide composed of eight glucose units, possesses a larger cavity compared to alpha- and beta-cyclodextrins, enabling it to accommodate larger guest molecules or even include two guests simultaneously rsc.orgmdpi.commdpi.com. This characteristic makes γ-CD suitable for facilitating bimolecular reactions within its cavity through the formation of ternary complexes rsc.org.

Research has explored the directing influences of non-covalent interactions within γ-CD complexes of alkyl cinnamates on regioselective 2+2 photocycloaddition rsc.org. The relative orientation of guest molecules entrapped within the confined spaces of the cyclodextrin (B1172386) cavity is governed by host-guest and guest-guest supramolecular interactions rsc.org. By controlling the orientation of the guest molecules, the stereoselectivity of the resulting photoproducts can be manipulated rsc.org.

Studies involving the irradiation of 1:2 γ-CD complexes of alkyl cinnamates have demonstrated the impact of the alkyl group on product distribution rsc.org. Notably, when this compound was complexed with γ-CD and irradiated, the reaction exclusively yielded the anti head-to-tail (anti H-T) dimer rsc.org. This outcome signifies a complete switch in regioselectivity from the syn head-to-head (syn H-H) to the anti H-T arrangement observed in other contexts rsc.org. The isopropyl group is believed to confer a high degree of reaction control and selectivity in this complexation, likely due to steric interactions influencing the arrangement of the cinnamate molecules within the γ-CD cavity rsc.org.

The product distribution resulting from the irradiation of trans cinnamic acid and alkyl cinnamates complexed to γ-CD can be summarized as follows, based on findings from relevant research:

Guest MoleculeHost MoleculeProduct Distribution (% calculated from 1H NMR)Primary Dimer Stereochemistry
trans-Cinnamic acidγ-CD (1:2)Data not specifically provided for cinnamic acid alone in this context, focus is on alkyl cinnamates.Not specified in detail for comparison with this compound.
trans-Ethyl cinnamateγ-CD (1:2)Anti H-T (63%), Syn H-H (some)Primarily anti H-T
trans-Isopropyl cinnamateγ-CD (1:2)Anti H-T (100%)Exclusively anti H-T

Note: Data is illustrative based on detailed findings discussed in the source rsc.org. Percentage values are approximate representations of the selectivity observed.

This exclusive formation of the anti H-T dimer with this compound highlights the potential of γ-CD complexation as a method for achieving precise control over the stereochemistry of photodimerization products rsc.org. Such control is valuable in advanced materials science for synthesizing materials with specific structural and functional properties, where the precise arrangement of molecular components is critical. The ability to direct reaction pathways through supramolecular host-guest interactions offers a strategy for designing and creating novel materials with tailored characteristics.

Q & A

Basic Research Question

  • FT-IR : Confirm ester carbonyl (C=O) stretch at ~1715–1740 cm⁻¹ and aromatic C=C bands near 1600 cm⁻¹ .
  • NMR : ¹H NMR should show isopropyl methyl protons (δ 1.2–1.3 ppm, doublet) and cinnamate aromatic protons (δ 7.3–7.5 ppm) .
  • GC-MS/HPLC : Use polar columns (e.g., DB-WAX) to resolve impurities; retention indices can cross-reference with libraries like NIST .
  • Enantiomeric Analysis : For chiral derivatives, chiral GC or HPLC (e.g., Chiralcel OD-H column) resolves enantiomers .

How can researchers optimize enantioselective synthesis of this compound derivatives using asymmetric catalysis?

Advanced Research Question
The Sharpless asymmetric aminohydroxylation (ASAH) reaction enables enantioselective synthesis of amino alcohol derivatives from this compound . Key parameters:

  • Ligand Selection : (DHQ)₂PHAL ligand achieves >99% enantiomeric excess (ee) in ASAH reactions .
  • Solvent System : Tert-butanol/water mixtures enhance reaction homogeneity and ee.
  • Temperature Control : Reactions at –20°C minimize racemization.
    Validate outcomes via polarimetry or X-ray crystallography for absolute configuration .

What experimental design frameworks are effective for resolving contradictions in reported physicochemical properties of this compound?

Advanced Research Question
Discrepancies in melting points, solubility, or stability often arise from impurities or methodological variability. Mitigate via:

  • Design of Experiments (DOE) : Use factorial designs to isolate variables (e.g., solvent polarity, temperature) affecting solubility .
  • Standardized Protocols : Adopt ICH guidelines (e.g., Q2(R1)) for validating analytical methods, ensuring inter-laboratory reproducibility .
  • Meta-Analysis : Compare datasets from peer-reviewed studies, prioritizing those using certified reference materials (e.g., ≥98% purity) .

How should researchers design in vitro studies to evaluate this compound’s biological activity while minimizing cytotoxicity?

Advanced Research Question

  • Dose-Response Curves : Test concentrations from 1 µM to 100 µM, using MTT assays to establish IC₅₀ values .
  • Positive/Negative Controls : Include ascorbic acid (antioxidant assays) or cisplatin (cytotoxicity reference) .
  • Solvent Compatibility : Use DMSO at ≤0.1% v/v to avoid solvent-induced artifacts .
  • Mechanistic Profiling : Combine transcriptomics (RNA-seq) and molecular docking to identify target pathways (e.g., angiotensin-II regulation in blood pressure studies) .

What are the best practices for ensuring regulatory compliance in preclinical studies involving this compound?

Basic Research Question

  • Documentation : Follow ICH M4Q guidelines for physicochemical data (e.g., stability under accelerated conditions: 40°C/75% RH for 6 months) .
  • Safety Reporting : Include acute toxicity (LD₅₀) and genotoxicity (Ames test) data in the Investigator’s Brochure .
  • Labeling : Adhere to GMP standards for labeling research batches (CAS 7780-06-5, purity, storage conditions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.